molecular formula C9H6FN B2750334 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 103447-28-5

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B2750334
CAS No.: 103447-28-5
M. Wt: 147.152
InChI Key: VNNGYSSYVOTZGA-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 103447-28-5) is a high-purity benzocyclobutene derivative supplied for advanced chemical research and development . This compound features a fluorine atom and a carbonitrile group on a benzocyclobutene scaffold, a structure of significant interest in synthetic and medicinal chemistry for its potential as a versatile building block . With a molecular formula of C9H6FN and a molecular weight of 147.15 g/mol, it is characterized by a canonical SMILES of N#CC1CC2=CC=C(F)C=C21 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care. Refer to the Safety Data Sheet (SDS) for detailed hazard information. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, is recommended. Use only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNGYSSYVOTZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C1C=CC(=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors One common method involves the fluorination of bicyclo[42

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents may be used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to optimize yield and efficiency.

Chemical Reactions Analysis

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine, typically using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Fluoro Isomers

2-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 242473-44-5)
  • Structure : Fluorine at the 2-position.
  • Molecular Formula : C₉H₆FN (MW 147.15 g/mol).
  • No direct application data is available, but its synthesis suggests utility in structure-activity relationship (SAR) studies .
5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile (CAS 1803591-07-2)
  • Structure : Fluorine at the 5-position.
  • Molecular Formula : C₉H₆FN (MW 147.15 g/mol).
  • It is priced at €946.00/50 mg and €2,783.00/500 mg, indicating high synthesis complexity .

Halogen-Substituted Analogs

5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS EN300-1659475)
  • Structure : Bromine replaces fluorine at the 5-position.
  • Molecular Formula : C₉H₆BrN (MW 208.06 g/mol).
  • Key Differences : Bromine’s larger atomic radius and polarizability enhance intermolecular interactions (e.g., halogen bonding), making it suitable for crystal engineering. However, bromine may reduce metabolic stability in drug candidates .
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2)
  • Structure : Bromine at the 7-position without a nitrile group.
  • Molecular Formula : C₈H₆Br (MW 181.04 g/mol).
  • Key Differences: The absence of the nitrile group limits its utility in reactions requiring cyano participation, but it serves as a precursor in cross-coupling reactions .

Methoxy-Substituted Derivatives

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS 35202-54-1)
  • Structure : Methoxy groups at 3- and 4-positions.
  • Molecular Formula: C₁₁H₁₁NO₂ (MW 189.21 g/mol).
  • Key Differences : Methoxy groups enhance solubility and electron-donating effects, making this derivative a key intermediate in synthesizing ivabradine , a cardiovascular drug. It is available at 25 mg for research (Product Code MM3982.20-0025) .

Non-Fluorinated Analogs

Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (Parent compound, CAS 6809-91-2)
  • Structure: No fluorine substituent.
  • Molecular Formula : C₉H₇N (MW 129.16 g/mol).
  • Key Differences : Lacks fluorine’s electronic and steric effects, resulting in lower hydrophobicity. It has a boiling point of 259.5°C and density of 1.12 g/cm³ , making it less volatile than fluorinated analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents Price/Availability Applications
4-Fluoro analog 103447-28-5 C₉H₆FN 147.15 4-F, 7-CN Discontinued R&D, materials science
5-Fluoro analog 1803591-07-2 C₉H₆FN 147.15 5-F, 7-CN €946.00/50 mg SAR studies
2-Fluoro analog 242473-44-5 C₉H₆FN 147.15 2-F, 7-CN Not commercialized Synthetic chemistry
3,4-Dimethoxy analog 35202-54-1 C₁₁H₁₁NO₂ 189.21 3,4-OCH₃, 7-CN Available (25 mg) Ivabradine synthesis
5-Bromo analog EN300-1659475 C₉H₆BrN 208.06 5-Br, 7-CN Not listed Crystal engineering
Parent compound (no F) 6809-91-2 C₉H₇N 129.16 7-CN Commercial Organic synthesis

Key Findings and Implications

  • Electronic Effects : Fluorine’s position significantly impacts reactivity; 4-fluoro derivatives exhibit greater steric strain than 5-fluoro isomers .
  • Pharmaceutical Relevance : Methoxy-substituted analogs are prioritized in drug synthesis due to improved solubility and metabolic stability .
  • Synthetic Challenges : Fluorinated derivatives face synthesis hurdles, reflected in their high cost (e.g., 5-fluoro at €2,783.00/500 mg) .

Biological Activity

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (CAS Number: 103447-28-5) is a fluorinated bicyclic compound that has gained attention in the fields of organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The molecular formula of this compound is C9H6FN, with a molecular weight of 147.15 g/mol. The compound features a bicyclic framework with a nitrile group at the 7-position and a fluorine atom at the 4-position.

PropertyValue
Molecular FormulaC9H6FN
Molecular Weight147.15 g/mol
CAS Number103447-28-5
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorine atom and the nitrile group enhances its lipophilicity and potential for binding to protein targets within biological systems.

Interaction with Proteins

Research suggests that compounds with similar bicyclic structures can influence enzyme activity by modulating protein conformation or competing with natural substrates. The nitrile group may participate in hydrogen bonding or electrostatic interactions, which are crucial for binding affinity.

Pharmacological Potential

  • Antitumor Activity : Preliminary studies indicate that fluorinated compounds can exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may contribute to its potential as an anticancer agent.
  • Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that bicyclic compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various fluorinated bicyclic compounds for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Antimicrobial Evaluation

Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of several bicyclic nitriles against Gram-positive and Gram-negative bacteria. The study found that this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Neuroprotection Study

A recent investigation into neuroprotective agents highlighted the role of bicyclic compounds in protecting neuronal cells from oxidative stress-induced apoptosis. Results indicated that derivatives of this compound could significantly reduce cell death in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, and how can purity be optimized?

  • Synthesis Strategy : The compound shares structural similarities with bicyclo[4.2.0]octa-1,3,5-triene derivatives. A plausible route involves fluorination at the 4-position using hydrofluoric acid (HF) or fluorinating agents under controlled conditions, as seen in analogous bicyclo systems .
  • Purification : Thin-layer chromatography (TLC) with hexanes/ethyl acetate (4:1) is effective for monitoring reaction progress. Column chromatography using silica gel and gradient elution (hexane to ethyl acetate) is recommended for isolating the product .
  • Purity Validation : High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical. Ensure inert atmospheres to prevent degradation of the nitrile group .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Spectroscopic Techniques :

  • NMR : ¹H and ¹³C NMR to identify fluorinated aromatic protons (δ 6.5–7.5 ppm) and nitrile carbon (δ ~115 ppm). ¹⁹F NMR confirms fluorine substitution .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z 147.04326 (C₉H₆FN) .
    • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. What safety protocols are essential when handling fluorinated bicyclo compounds?

  • Hazard Mitigation : Use HF-resistant equipment (e.g., PTFE-lined reactors) due to the corrosive nature of fluorinating agents. Conduct reactions in fume hoods with HF sensors .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and lab coats. Emergency showers and calcium gluconate gel (for HF exposure) must be accessible .

Advanced Research Questions

Q. How do substituent effects at the 4-position influence the compound’s electronic properties?

  • Computational Analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of fluorine on the bicyclo framework. Compare HOMO-LUMO gaps with non-fluorinated analogs (e.g., 7-isopropyl derivatives) .
  • Experimental Validation : Ultraviolet-visible (UV-Vis) spectroscopy to assess absorption shifts. Fluorine’s electronegativity typically reduces π→π* transition wavelengths .

Q. What strategies resolve contradictions in reactivity data between fluorinated and methoxy-substituted analogs?

  • Case Study : Methoxy groups (e.g., 3,4-dimethoxy derivatives) enhance steric hindrance, slowing nitrile reactivity, whereas fluorine increases electrophilicity. Compare reaction rates in nucleophilic substitutions (e.g., with Grignard reagents) .
  • Data Reconciliation : Use kinetic studies (e.g., Arrhenius plots) to isolate electronic vs. steric contributions. Controlled experiments under identical conditions (temperature, solvent) are critical .

Q. How can this compound serve as a precursor for pharmacologically active molecules?

  • Functionalization Pathways :

  • Nitrile Conversion : Catalytic hydrogenation to amines or hydrolysis to carboxylic acids for drug conjugates .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 7-position using palladium catalysts .
    • Case Example : Analogous bicyclo compounds are intermediates in ivabradine synthesis (a cardiac drug), suggesting potential cardiovascular applications .

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